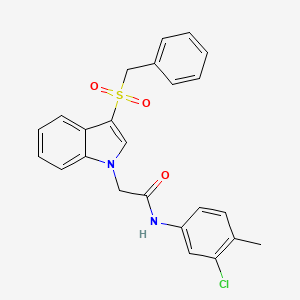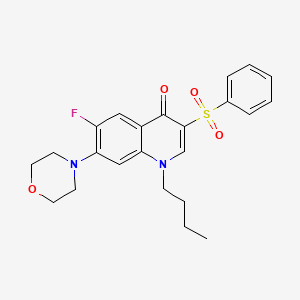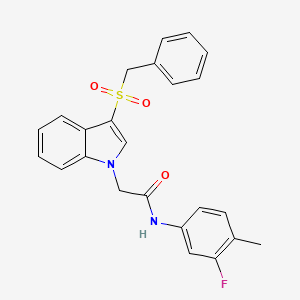
N-(3-chloro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide, often referred to as “CMPSI”, is a small molecule drug that has been developed to treat a variety of diseases. It is a synthetic compound that is composed of three main components: a phenyl group, a chloro group, and a sulfonyl group. CMPSI has been studied for its potential use in the treatment of cancer, inflammation, and other diseases. The mechanism of action of CMPSI is not completely understood, but it is believed to act on multiple pathways in the body.
作用机制
The exact mechanism of action of CMPSI is not yet fully understood. However, it is believed to act on multiple pathways in the body. It is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, CMPSI has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in signal transduction pathways. It is also believed to have anti-angiogenic properties, as it has been found to inhibit the growth of new blood vessels.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMPSI have been studied in a variety of animal models. It has been found to reduce inflammation and oxidative stress, as well as to inhibit the growth of cancer cells in vitro. Additionally, it has been found to reduce inflammation in animal models of inflammatory diseases, including rheumatoid arthritis and psoriasis. It has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6.
实验室实验的优点和局限性
One of the main advantages of using CMPSI in laboratory experiments is its low toxicity. It has been found to be generally well-tolerated in animals and to have a low risk of adverse effects. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using CMPSI in laboratory experiments. For example, it is not very stable in solution and can easily degrade over time. Additionally, it can be difficult to synthesize in large quantities.
未来方向
There are several potential future directions for the research of CMPSI. One potential direction is to further investigate its potential anti-cancer properties. Additionally, further research could be done to investigate its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research could be done to investigate its potential use in combination with other drugs, such as immunomodulators or chemotherapeutics. Finally, further research could be done to investigate its potential use as an adjuvant therapy for other diseases.
合成方法
CMPSI is synthesized through a process known as “Suzuki coupling”. This method involves the use of a palladium catalyst to combine two different organic compounds. In the case of CMPSI, the two compounds are a chloro-methylphenyl group and a 3-phenylmethanesulfonyl-1H-indol-1-yl acetamide group. The resulting product is a compound with a molecular weight of 467.5 g/mol.
科学研究应用
The potential applications of CMPSI have been studied extensively in the scientific literature. It has been found to have promising anti-cancer properties, as it has been shown to inhibit the growth of various types of cancer cells in vitro. Additionally, CMPSI has been studied for its potential anti-inflammatory effects, as it has been found to reduce inflammation in animal models. It has also been found to have protective effects against oxidative stress and to be an effective antioxidant.
属性
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-17-11-12-19(13-21(17)25)26-24(28)15-27-14-23(20-9-5-6-10-22(20)27)31(29,30)16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMFPLPRDRHSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510729.png)
![6-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510732.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510743.png)
![1-methanesulfonyl-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B6510751.png)
![7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510757.png)
![6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B6510763.png)
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510770.png)
![1-(2-methoxy-5-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6510781.png)

![1-(pyridin-2-yl)-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B6510793.png)

![ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6510823.png)
![N-[4-(dimethylamino)phenyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510827.png)
![N-(2,6-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510829.png)